

Application Notes and Protocols for GDC-0994 in Cell Culture Experiments

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Compound of Interest

Compound Name: **Ravoxertinib**

Cat. No.: **B612210**

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Introduction

GDC-0994, also known as **Ravoxertinib**, is a potent and highly selective, orally bioavailable small-molecule inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).^{[1][2][3]} It is a critical component of the MAPK (mitogen-activated protein kinase) signaling pathway, which is frequently dysregulated in various human cancers.^{[4][5][6]} GDC-0994 has shown significant anti-tumor activity in preclinical models, particularly in cancers harboring BRAF or KRAS mutations, by inhibiting cell proliferation and inducing cell cycle arrest.^{[4][6][7]} These notes provide detailed protocols and concentration guidelines for the use of GDC-0994 in cell culture experiments.

Mechanism of Action

GDC-0994 targets the terminal kinases in the MAPK pathway, ERK1 and ERK2.^[5] The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.^[5] In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation.^[2] GDC-0994 selectively inhibits the kinase activity of ERK1/2, thereby blocking the phosphorylation of its downstream substrates, such as p90 ribosomal S6 kinase (RSK).^{[2][3]} This inhibition leads to the downregulation of signaling pathways that are essential for tumor cell growth and survival.^[8] Unlike some other ERK inhibitors, GDC-0994 does not appear to significantly alter the phosphorylation levels of ERK itself, suggesting a distinct mechanism of action concerning feedback signaling.^{[1][2][3]}

Quantitative Data

Biochemical Potency

Target	IC50 (nM)
ERK1	1.1[1][2][3]
ERK2	0.3[1][2][3]

Cell-Based Assay Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Cell Line	Cancer Type	Mutation Status	IC50 (µM)	Reference
KHM-5M	-	BRAF Mutant	Not specified, but sensitive	[6][7]
BCPAP	Thyroid Carcinoma	BRAF Mutant	Not specified, but sensitive	[6]
MDA-T41	-	BRAF Mutant	Not specified, but sensitive	[6]
A375	Melanoma	BRAF V600E	0.086 (pERK2 inhibition)	[10]
A375	Melanoma	BRAF V600E	0.14 (pRSK inhibition)	[10]
CAL-62	-	KRAS Mutant	Less sensitive than BRAF mutants	[6]
TTA-1	-	Wild-Type	Little to no effect	[6]
WRO	-	Wild-Type	Little to no effect	[6]
HCT116	Colorectal Cancer	KRAS Mutant	5 µM (for growth arrest)	[11]
COLO205	Colorectal Cancer	BRAF Mutant	0.75 µM (for growth arrest)	[11]
A375	Melanoma	BRAF V600E	0.75 µM (for growth arrest)	[11]

Experimental Protocols

Protocol 1: General Cell Proliferation Assay

This protocol is designed to determine the effect of GDC-0994 on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., BRAF mutant, KRAS mutant, and wild-type)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- GDC-0994 (stock solution prepared in DMSO)
- 96-well plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Allow cells to attach overnight.
- Drug Treatment: Prepare serial dilutions of GDC-0994 in complete medium. A typical concentration range to test is 0.01 μ M to 10 μ M. Remove the overnight medium from the cells and add 100 μ L of the medium containing the desired concentrations of GDC-0994. Include a DMSO-only control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the effect of GDC-0994 on the phosphorylation of downstream targets of ERK1/2, such as RSK.

Materials:

- Cancer cell lines
- 6-well plates
- GDC-0994
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-p-RSK, anti-RSK, anti-p-ERK, anti-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Western blotting equipment

Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with GDC-0994 at various concentrations (e.g., 0.1 μ M, 0.3 μ M, 1 μ M) for a specified time (e.g., 2, 6, or 24 hours).^{[6][7]} A DMSO control should be included.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. GAPDH is commonly used as a loading control.^[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of GDC-0994 on cell cycle distribution. GDC-0994 has been shown to induce G1 phase cell-cycle arrest in BRAF mutant cells.[4][6][7]

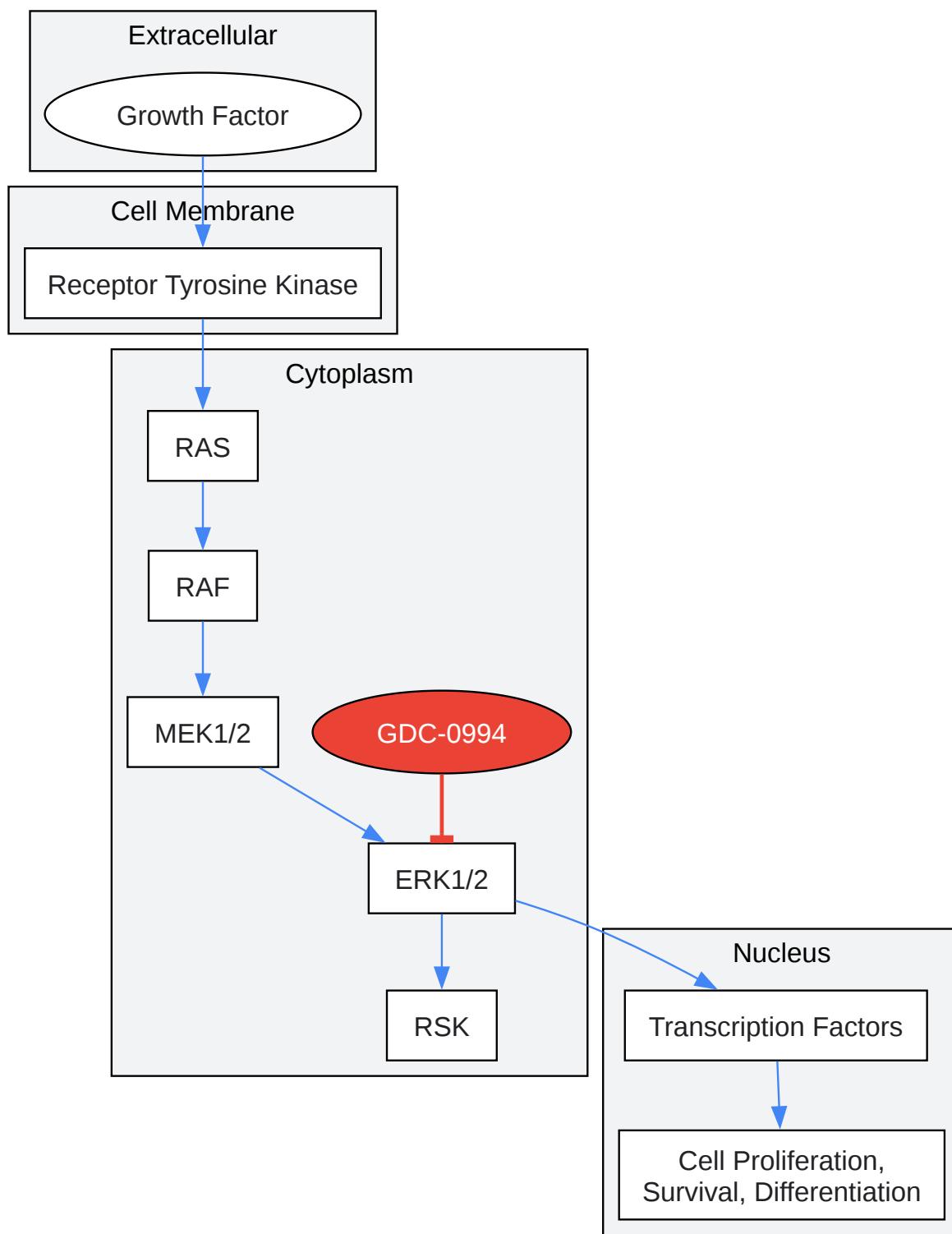
Materials:

- Cancer cell lines
- 6-well plates
- GDC-0994
- Propidium iodide (PI) staining solution
- Flow cytometer

Procedure:

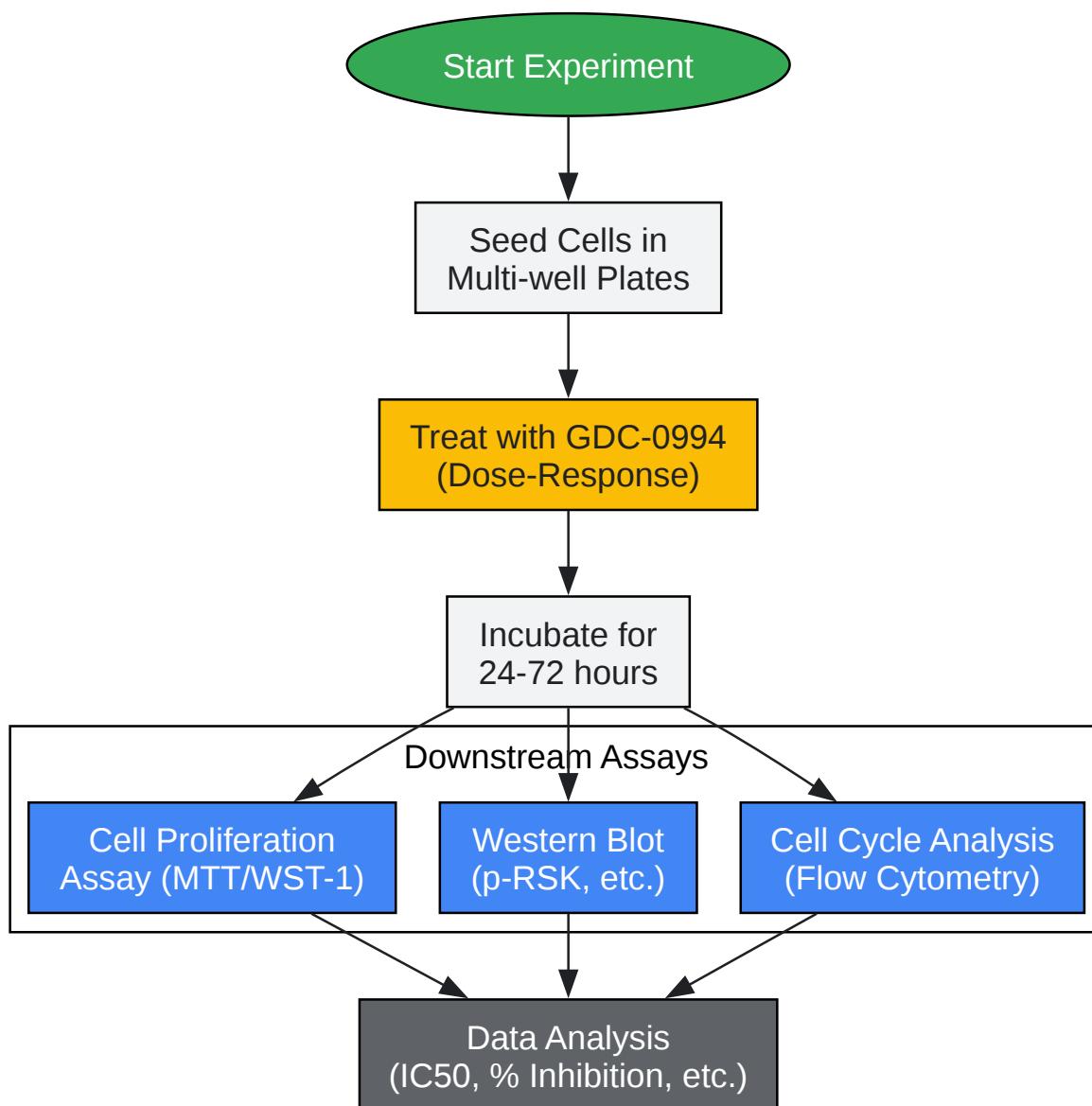
- Cell Treatment: Seed cells in 6-well plates and treat with GDC-0994 at relevant concentrations (e.g., 0.3 μ M and 1 μ M) for 24 hours.[6][7]
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of GDC-0994.



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Caption: General experimental workflow for evaluating GDC-0994 in cell culture.

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